molecular formula C17H13N3O3S B2735301 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide CAS No. 848916-59-6

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2735301
CAS No.: 848916-59-6
M. Wt: 339.37
InChI Key: BRPQKJFVOQPHGX-UHFFFAOYSA-N
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Description

“2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide” is a complex organic compound. It contains a benzofuro[3,2-d]pyrimidin-4-ylsulfanyl group, which is a sulfur-containing heterocyclic compound, and a furan-2-ylmethylacetamide group, which is an amide derivative of furan.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like annulation , which is a chemical reaction that forms a new ring in a molecule.

Scientific Research Applications

Antitumor Activity and Enzyme Inhibition

Research has explored compounds with similar structural motifs for their potential in antitumor activity and enzyme inhibition. For instance, compounds with variations in the bridge region linking heterocyclic rings have shown to act as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in the development of antitumor agents (Gangjee et al., 1995). These findings suggest that modifications to the chemical structure can significantly impact biological activity, including antitumor effects.

Anti-inflammatory and Antinociceptive Properties

Derivatives of related structures have been evaluated for their antinociceptive and anti-inflammatory properties. For example, thiazolopyrimidine derivatives showed significant activity in models assessing these effects, highlighting the potential for compounds with similar structures to be developed as therapeutic agents for pain and inflammation (Selvam et al., 2012).

Corrosion Inhibition

On a different note, acetamide derivatives with long alkyl side chains have been synthesized and evaluated for their corrosion prevention efficiencies. Such compounds were tested in acidic and oil mediums, demonstrating promising inhibition efficiencies (Yıldırım & Cetin, 2008). This suggests the potential application of structurally related compounds in protecting materials against corrosion.

Crystal Structure Analysis

The study of crystal structures of similar compounds provides insights into their conformation and potential interactions with biological targets. For example, analysis of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed their folded conformation, which could inform the design of compounds with enhanced biological activity (Subasri et al., 2017).

Antimicrobial and Antifungal Activity

Furthermore, derivatives have been synthesized and tested for their antimicrobial and antifungal activities, showing excellent activity against a range of microorganisms. This underscores the potential of such compounds in developing new antimicrobial agents (Devi et al., 2022).

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-14(18-8-11-4-3-7-22-11)9-24-17-16-15(19-10-20-17)12-5-1-2-6-13(12)23-16/h1-7,10H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQKJFVOQPHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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